molecular formula C29H28BrN3O5S B2969659 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide CAS No. 422288-65-1

4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2969659
CAS No.: 422288-65-1
M. Wt: 610.52
InChI Key: FWHVKHAORBNPMR-UHFFFAOYSA-N
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Description

4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol derivative, such as 5-acetyl-2-methoxyphenylmethanethiol, under nucleophilic substitution conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Benzamide Moiety: The final step involves coupling the quinazolinone intermediate with N-(2-methoxyethyl)benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and benzamide moieties, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide likely involves multiple pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Benzamide Derivatives: Compounds such as sulpiride and amisulpride, which are used in the treatment of psychiatric disorders.

Uniqueness

What sets 4-[(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-[[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-bromo-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3O5S/c1-18(34)21-8-11-26(38-3)22(14-21)17-39-29-32-25-10-9-23(30)15-24(25)28(36)33(29)16-19-4-6-20(7-5-19)27(35)31-12-13-37-2/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHVKHAORBNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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